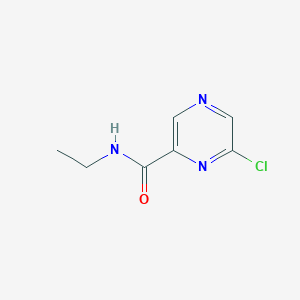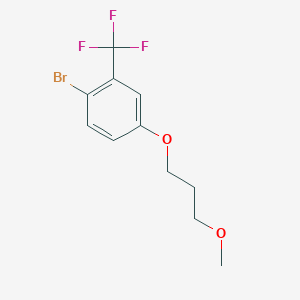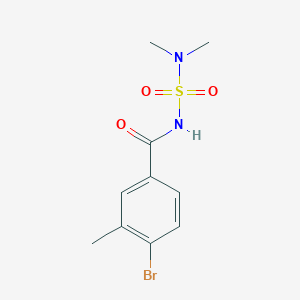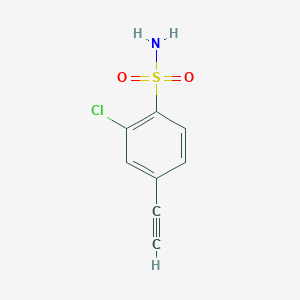
4-Trifluoromethoxy-3'-trifluoromethylbiphenyl-2-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine is a compound that features both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure. These functional groups are known for their strong electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound. The presence of these groups makes the compound highly valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine typically involves multiple steps, starting with the formation of the biphenyl core. One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group. The reaction of nitrogen-heterocycles with trifluoromethyl triflate can yield the desired trifluoromethoxy-substituted biphenyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
化学反应分析
Types of Reactions
4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted biphenyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学研究应用
4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of advanced materials with specific electronic and physical properties
作用机制
The mechanism of action of 4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine involves its interaction with molecular targets through its electron-withdrawing trifluoromethoxy and trifluoromethyl groups. These interactions can influence various pathways, including enzyme inhibition and receptor modulation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Trifluoromethoxybenzene: A simpler compound with only a trifluoromethoxy group attached to a benzene ring.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethoxytoluene: Features both trifluoromethoxy and methyl groups on a benzene ring
Uniqueness
4-Trifluoromethoxy-3’-trifluoromethylbiphenyl-2-ylamine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on a biphenyl structure. This combination of functional groups imparts distinct electronic properties, making the compound highly versatile and valuable in various applications .
属性
IUPAC Name |
5-(trifluoromethoxy)-2-[3-(trifluoromethyl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)9-3-1-2-8(6-9)11-5-4-10(7-12(11)21)22-14(18,19)20/h1-7H,21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLPXLSRYUVDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














